molecular formula C19H17BrO5 B10886878 2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate

2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B10886878
M. Wt: 405.2 g/mol
InChI Key: CGMJTUIAHQHQFY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its interesting chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher efficiency. The use of automated systems also reduces the risk of contamination and improves the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is unique due to its combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .

Properties

Molecular Formula

C19H17BrO5

Molecular Weight

405.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C19H17BrO5/c1-24-16-8-4-13(5-9-16)17(21)10-11-19(23)25-12-18(22)14-2-6-15(20)7-3-14/h2-9H,10-12H2,1H3

InChI Key

CGMJTUIAHQHQFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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